molecular formula C8H10BrN B3199196 4-Bromo-3-isopropylpyridine CAS No. 10168-01-1

4-Bromo-3-isopropylpyridine

Cat. No.: B3199196
CAS No.: 10168-01-1
M. Wt: 200.08 g/mol
InChI Key: IMJAFGDJGKKGML-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropylpyridine is an organic compound with the molecular formula C8H10BrN. It is a derivative of pyridine, where the bromine atom is substituted at the 4th position and an isopropyl group at the 3rd position. This compound is used as a building block in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropylpyridine typically involves the bromination of 3-isopropylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-isopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-3-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-isopropylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that facilitates the formation of new chemical bonds. Its bromine atom can be easily replaced by other functional groups, making it a versatile building block. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are subjects of ongoing research .

Comparison with Similar Compounds

  • 4-Bromo-2-isopropylpyridine
  • 4-Bromo-3-methylpyridine
  • 4-Chloro-3-isopropylpyridine

Comparison: 4-Bromo-3-isopropylpyridine is unique due to the specific positioning of the bromine and isopropyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in synthetic applications. For instance, the presence of the isopropyl group at the 3rd position can enhance steric hindrance, affecting the compound’s reactivity in substitution reactions.

Properties

IUPAC Name

4-bromo-3-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJAFGDJGKKGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300107
Record name 4-Bromo-3-(1-methylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10168-01-1
Record name 4-Bromo-3-(1-methylethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10168-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(1-methylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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